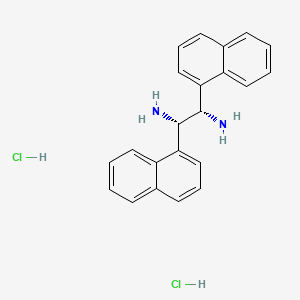

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride

Vue d'ensemble

Description

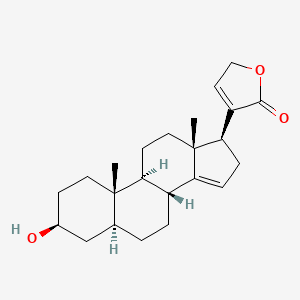

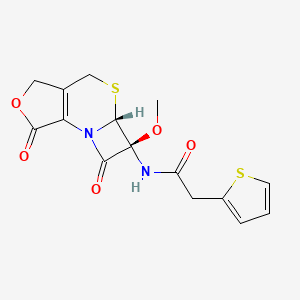

The compound you mentioned is a complex organic molecule. It contains two naphthalene groups (polycyclic aromatic hydrocarbons consisting of two fused benzene rings), an ethane-1,2-diamine group (a type of alkylamine), and two hydrochloride groups. The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene rings would likely contribute to the compound’s aromaticity, while the ethane-1,2-diamine group could potentially form hydrogen bonds. The hydrochloride groups would likely ionize in solution, contributing to the compound’s solubility .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The naphthalene rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ethane-1,2-diamine group could potentially participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the hydrochloride groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Synthesis of Enantiopure Ethylenediamines

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used as a solvation agent for the synthesis of enantiopure ethylenediamines by chirality transfer .

- Methods of Application: The process involves condensation with diketones followed by reductive cleavage .

- Results or Outcomes: The result is the formation of enantiopure ethylenediamines .

Co-catalyst in Enantioselective Hydrogenation

- Scientific Field: Catalysis

- Application Summary: It serves as a co-catalyst in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones .

- Methods of Application: The compound is used in conjunction with a ruthenium catalyst .

- Results or Outcomes: The outcome is the enantioselective hydrogenation of aromatic ketones .

Ligand for Metal Complexes

- Scientific Field: Coordination Chemistry

- Application Summary: It is a versatile ligand for the formation of metal complexes .

- Methods of Application: The compound is used to form complexes with various metals .

- Results or Outcomes: The result is the formation of various metal complexes .

Synthesis of Chiral Tropocoronands

- Scientific Field: Organic Synthesis

- Application Summary: This compound is used in the synthesis of chiral tropocoronands .

- Methods of Application: The compound is used as a starting material in the synthesis process .

- Results or Outcomes: The result is the formation of chiral tropocoronands, which have potential utility in asymmetric catalysis .

Antibacterial Applications

- Scientific Field: Biomedical Research

- Application Summary: A similar compound, (1S,2S)-cyclohexane-1,2-diamine, has been used to prepare hybrid organosilane fibers with antibacterial properties .

- Methods of Application: The compound is used to prepare fibers via the sol-gel process and electrospinning .

- Results or Outcomes: The fibers showed >99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact, suggesting potential applications in wound healing .

Quantum Mechanical Studies

- Scientific Field: Quantum Physics

- Application Summary: While not directly applied, the compound’s structure and properties can be studied using quantum mechanical models .

- Methods of Application: The compound’s properties can be analyzed using Schrödinger’s equation .

- Results or Outcomes: The outcomes of such studies can provide insights into the compound’s quantum mechanical properties .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNGCXWOHADIKG-IXOXMDGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726739 | |

| Record name | (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride | |

CAS RN |

1052707-27-3 | |

| Record name | (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052707-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)